Norjuziphine

Description

Properties

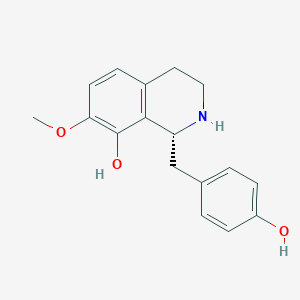

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-15-7-4-12-8-9-18-14(16(12)17(15)20)10-11-2-5-13(19)6-3-11/h2-7,14,18-20H,8-10H2,1H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWMZVREXWPYKF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCNC2CC3=CC=C(C=C3)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(CCN[C@@H]2CC3=CC=C(C=C3)O)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74119-87-2 | |

| Record name | Norjuziphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074119872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORJUZIPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZI29V0DP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norjuziphine: A Technical Overview of its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norjuziphine is a naturally occurring isoquinoline alkaloid.[1][2] While its fundamental chemical structure is documented, a comprehensive body of research detailing its specific biological activities, mechanism of action, and experimental protocols is not extensively available in the public domain. This guide provides a detailed overview of the known chemical structure of this compound and presents its computed physicochemical properties. In light of the limited specific data, this document also outlines generalized experimental workflows and signaling pathways relevant to related opioid compounds, which may serve as a foundational reference for future research on this compound.

Chemical Structure and Identification

This compound is identified by the following structural and chemical identifiers:

-

IUPAC Name : 1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[1][2]

-

Canonical SMILES : COC1=C(C2=C(C=C1)C(CCN2)CC3=CC=C(C=C3)O)O

-

InChI Key : BXWMZVREXWPYKF-UHFFFAOYSA-N[2]

The molecule consists of a tetrahydroisoquinoline core substituted with a methoxy group and a hydroxyl group on the isoquinoline ring system, and a 4-hydroxyphenylmethyl group at the 1-position.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 285.34 g/mol | PubChem[1][2] |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 285.136493 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 285.136493 g/mol | PubChem[1][2] |

| Topological Polar Surface Area | 64.8 Ų | PubChem |

| Heavy Atom Count | 21 | PubChem |

| Complexity | 330 | PubChem[1][2] |

Experimental Protocols

Detailed and validated experimental protocols for the specific synthesis or isolation of this compound are not described in the currently available scientific literature. However, based on the general procedures for isolating alkaloids from plant sources, a generalized workflow can be proposed.

General Workflow for Alkaloid Isolation and Characterization

Biological Activity and Signaling Pathways

Specific quantitative data on the biological activity of this compound, such as IC₅₀ or Kᵢ values, are not available in the public domain. As an isoquinoline alkaloid with structural similarities to morphine, it is plausible that this compound may interact with opioid receptors. The signaling pathways of opioid receptors are well-characterized and provide a likely framework for the potential mechanism of action of this compound.

General Opioid Receptor Signaling Pathway

This diagram illustrates the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by the binding of an opioid agonist to the μ-opioid receptor. This leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the MAPK pathway, culminating in the characteristic physiological effects of opioids. The specific interactions and downstream effects of this compound within this pathway have yet to be experimentally determined.

Conclusion

This compound is a defined chemical entity with a known structure. However, there is a notable absence of detailed experimental data in the scientific literature regarding its synthesis, isolation, quantitative biological activity, and specific signaling pathways. The information provided in this guide is based on the available structural data and inferred biological context from related compounds. Further research is required to fully elucidate the pharmacological profile of this compound. This document serves as a foundational resource to guide such future investigations.

References

Unveiling Norjuziphine: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norjuziphine, a benzylisoquinoline alkaloid with potential pharmacological significance, has been identified in a select group of plant species. This technical guide provides a comprehensive overview of the natural sources of this compound and details the methodologies for its extraction, purification, and characterization. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics. This document synthesizes available data on extraction yields and outlines detailed experimental protocols. Furthermore, it includes visual representations of the isolation workflow and the biosynthetic pathway of the broader class of benzylisoquinoline alkaloids to provide a deeper understanding of this compound's origins and isolation context.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the families Menispermaceae, Lauraceae, and Papaveraceae. The primary documented sources include:

-

Stephania cephalantha Hayata : A plant belonging to the Menispermaceae family, which is known to produce a variety of bioactive alkaloids.

-

Damburneya salicifolia : A species in the Lauraceae family.

-

Phoebe formosana : Another member of the Lauraceae family.

-

Corydalis bulleyana : A plant from the Papaveraceae family, a well-known source of isoquinoline alkaloids.

-

Corydalis tashiroi Makino : This species of Corydalis has been a specific subject of phytochemical investigation leading to the isolation of this compound.

While Ziziphus jujuba is a rich source of various secondary metabolites, there is no direct scientific evidence to date confirming the presence of this compound in this plant. The quantitative yields of this compound from its natural sources are not extensively reported in the available literature, highlighting an area for further research.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on the isolation of alkaloids from Corydalis species, including Corydalis tashiroi.

Extraction

-

Plant Material Preparation : The dried and powdered plant material (e.g., whole plant of Corydalis tashiroi) is subjected to extraction.

-

Solvent Extraction : The powdered material is extracted exhaustively with methanol (MeOH) at room temperature. The methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

-

Acidification : The crude methanolic extract is suspended in a 3% aqueous solution of hydrochloric acid (HCl).

-

Solvent Partitioning : The acidic solution is then partitioned with diethyl ether (Et2O) to remove non-alkaloidal, neutral, and weakly basic compounds. The aqueous acidic layer, containing the protonated alkaloids, is retained.

-

Basification and Extraction : The acidic aqueous layer is made alkaline by the addition of ammonium hydroxide (NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, rendering them soluble in organic solvents. The basified solution is then extracted with chloroform (CHCl3). The chloroform layer, now containing the free alkaloids, is collected, dried over anhydrous sodium sulfate (Na2SO4), and evaporated to dryness to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is subjected to column chromatography for the separation of individual alkaloids.

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel (100-200 mesh).

-

Mobile Phase : A gradient of chloroform (CHCl3) and methanol (MeOH) is typically used. The elution is started with 100% CHCl3, and the polarity is gradually increased by the addition of MeOH.

-

Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Alumina Column Chromatography :

-

Stationary Phase : Neutral alumina.

-

Mobile Phase : A solvent system of ethyl acetate (EtOAc) and methanol (MeOH) can be employed for further purification of fractions obtained from the silica gel column.

-

This compound is typically eluted from these columns and further purified by recrystallization from a suitable solvent system, such as methanol-chloroform, to yield the pure compound.

Table 1: Summary of Chromatographic Conditions for this compound Isolation

| Chromatographic Stage | Stationary Phase | Mobile Phase (Eluent) |

| Primary Separation | Silica Gel (100-200 mesh) | Gradient of Chloroform (CHCl3) and Methanol (MeOH) |

| Secondary Purification | Neutral Alumina | Ethyl Acetate (EtOAc) - Methanol (MeOH) |

Structural Elucidation

The structure of isolated this compound is confirmed through various spectroscopic techniques, including:

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy : To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the chromophoric system.

Biosynthesis of Benzylisoquinoline Alkaloids

This compound belongs to the vast family of benzylisoquinoline alkaloids (BIAs). The biosynthesis of BIAs is a complex enzymatic process that originates from the amino acid L-tyrosine. The generalized biosynthetic pathway leading to the core benzylisoquinoline skeleton is depicted below.

Caption: Generalized biosynthetic pathway of benzylisoquinoline alkaloids.

Experimental Workflow for this compound Isolation

The following diagram illustrates the logical flow of the experimental procedures for the isolation of this compound from its natural source.

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Norjuziphine in Plants

For Immediate Release

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Norjuziphine, a cyclopeptide alkaloid of significant interest to researchers, scientists, and drug development professionals. While the complete enzymatic cascade remains to be fully elucidated, current scientific consensus points towards a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathway, a departure from earlier hypotheses centered on non-ribosomal peptide synthetases (NRPS). This document outlines the putative steps of this compound formation, identifies key enzyme families likely involved, and presents adaptable experimental protocols for its comprehensive study.

The Proposed Biosynthetic Pathway: From Gene to Natural Product

The biosynthesis of this compound is hypothesized to be a sophisticated, multi-stage process initiated at the genetic level and culminating in a series of precise enzymatic modifications.

Ribosomal Genesis of the Precursor Peptide

The journey begins with the transcription of a specific gene into messenger RNA (mRNA), which is then translated by ribosomes into a precursor peptide. This initial polypeptide is a linear chain of amino acids comprising two key regions: a leader sequence and a core peptide sequence . The leader sequence acts as a recognition motif, guiding the subsequent modifying enzymes to the core peptide, which contains the precise amino acid sequence that will ultimately form the cyclic structure of this compound. Based on the structure of this compound, the core peptide is predicted to contain tyrosine, a β-hydroxy amino acid, and at least one other amino acid residue.

Enzymatic Tailoring: The Post-Translational Modification Cascade

Following its synthesis, the precursor peptide undergoes a series of crucial post-translational modifications (PTMs) orchestrated by a suite of specialized "tailoring" enzymes. These modifications are essential for sculpting the final, biologically active this compound molecule. The proposed sequence of events includes:

-

Hydroxylation: Specific amino acid side chains within the core peptide are hydroxylated by hydroxylase enzymes, likely belonging to the cytochrome P450 family.

-

N-methylation: N-methyltransferase enzymes may catalyze the addition of a methyl group to a nitrogen atom within an amino acid residue.

-

Macrocyclization: This is the hallmark step in the formation of this compound's characteristic cyclic structure. It is proposed that a BURP-domain containing peptide cyclase catalyzes the formation of an intramolecular ether linkage between the phenolic oxygen of the tyrosine residue and the β-carbon of another amino acid in the core peptide.

-

Modification of Tyrosine: The tyrosine residue, now part of the macrocycle, is believed to undergo enzymatic decarboxylation and desaturation to form the distinctive styrylamine moiety, a common feature of many cyclopeptide alkaloids.

-

Proteolytic Cleavage: In the final step, a protease, possibly from the prolyl oligopeptidase (POP) family, recognizes and cleaves the leader sequence, liberating the mature, cyclic this compound.

Key Enzymatic Players in this compound Biosynthesis

While the exact enzymes responsible for this compound biosynthesis in Ziziphus species are yet to be isolated and characterized, based on analogous RiPP pathways, the following enzyme families are strong candidates:

-

Cytochrome P450 Monooxygenases: Implicated in the hydroxylation of amino acid residues.

-

N-Methyltransferases: Responsible for the addition of methyl groups.

-

BURP-domain Containing Peptide Cyclases: Key enzymes catalyzing the crucial macrocyclization reaction.

-

Decarboxylases and Oxidases: Involved in the formation of the styrylamine moiety from tyrosine.

-

Prolyl Oligopeptidase (POP) family or other specific proteases: Responsible for the removal of the leader peptide.

Visualizing the Biosynthetic Logic and Experimental Strategy

To facilitate a clear understanding of the proposed pathway and the experimental approaches required for its validation, the following diagrams have been generated using the DOT language.

Caption: Putative RiPP biosynthetic pathway for this compound.

Quantitative Data Summary

Definitive quantitative data for the this compound biosynthetic pathway is not yet available. The following table outlines the types of quantitative measurements that are essential for the complete characterization of this pathway, providing a roadmap for future research endeavors.

| Parameter | Target Measurement | Rationale for Determination |

| Enzyme Kinetics | ||

| K_m of BURP Cyclase | 5 - 150 µM | To determine the substrate affinity of the key cyclizing enzyme. |

| k_cat of BURP Cyclase | 0.05 - 10 s⁻¹ | To measure the catalytic turnover rate of the cyclization reaction. |

| Metabolite Concentrations | ||

| Precursor Peptide Level | 1 - 50 µg/g fresh weight | To quantify the substrate pool for the biosynthetic pathway in planta. |

| This compound Titer | 10 - 1000 µg/g fresh weight | To determine the final product accumulation in plant tissues. |

| Pathway Efficiency | ||

| In Vivo Conversion Rate | 2 - 20% | To assess the overall efficiency of the pathway from precursor to final product. |

Methodologies for Pathway Elucidation: A Practical Guide

The validation of the proposed this compound biosynthetic pathway and the characterization of its components necessitate a multidisciplinary experimental approach. The following protocols describe key experiments that would be foundational to this research.

Identification and Cloning of Biosynthetic Genes

Objective: To identify and isolate the genes encoding the precursor peptide and the modifying enzymes from a this compound-producing plant, such as Ziziphus jujuba.

Protocol:

-

Transcriptome Sequencing: Extract total RNA from young, actively growing tissues of the plant and perform deep sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and search for small open reading frames (ORFs) encoding peptides with features of RiPP precursors (i.e., a leader sequence and a core peptide). Simultaneously, search for transcripts homologous to known biosynthetic enzymes, particularly BURP-domain cyclases.

-

Gene Cloning: Based on the transcript sequences, design primers to amplify the full-length coding sequences of the candidate genes from cDNA using PCR.

-

Vector Ligation: Clone the amplified PCR products into appropriate expression vectors for subsequent heterologous expression.

Heterologous Expression and In Vitro Reconstitution

Objective: To functionally characterize the candidate enzymes by reconstituting steps of the biosynthetic pathway in a controlled in vitro environment.

Protocol:

-

Protein Expression: Transform a suitable host organism (e.g., Escherichia coli or Saccharomyces cerevisiae) with the expression vectors containing the cloned biosynthetic genes. Induce protein expression under optimized conditions.

-

Protein Purification: Lyse the host cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA or Strep-Tactin).

-

In Vitro Assay: Prepare a reaction mixture containing the purified enzyme(s), the chemically synthesized precursor peptide, and any necessary co-factors (e.g., ATP, S-adenosyl methionine, NADPH).

-

Product Analysis: After incubation, analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of modified and cyclized products.

-

Structural Elucidation: For novel products, perform large-scale in vitro reactions to obtain sufficient material for structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

An In-Depth Technical Guide to the Physical and Chemical Properties of Norjuziphine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norjuziphine, a naturally occurring tetrahydroisoquinoline alkaloid, presents a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. While specific experimental data for this compound are limited in publicly accessible literature, this document compiles available computed data, properties of related compounds, and established experimental protocols for the characterization of such alkaloids. The guide also explores a probable mechanism of action—acetylcholinesterase inhibition—a known activity for this class of compounds, and provides detailed experimental workflows and a conceptual signaling pathway diagram.

Chemical Identity and Structure

This compound is a benzyltetrahydroisoquinoline alkaloid. Its core structure features a tetrahydroisoquinoline moiety linked to a p-hydroxyphenyl group.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| IUPAC Name | (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | --INVALID-LINK-- |

| Molecular Formula | C₁₇H₁₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 285.34 g/mol | --INVALID-LINK-- |

| CAS Number | 74119-87-2 | --INVALID-LINK-- |

| Canonical SMILES | COC1=C(C2=C(CCN[C@@H]2CC3=CC=C(C=C3)O)C=C1)O | --INVALID-LINK-- |

| Stereochemistry | (R) | --INVALID-LINK-- |

Physical Properties

Direct experimental data for the physical properties of this compound are not extensively reported. The following table summarizes computed data available from public databases and provides experimental data for the parent compound, 1,2,3,4-tetrahydroisoquinoline, for comparative purposes.

Table 2: Physical Properties of this compound and Related Compounds

| Property | This compound (Computed) | 1,2,3,4-Tetrahydroisoquinoline (Experimental) | Source |

| Melting Point | Not Available | -30 °C | --INVALID-LINK-- |

| Boiling Point | Not Available | 232-233 °C | --INVALID-LINK-- |

| Solubility | Not Available | 20 g/L in water at 20 °C | --INVALID-LINK-- |

| pKa (Strongest Basic) | 9.66 ± 0.20 (Predicted) | 9.36 (Predicted) | --INVALID-LINK-- |

| LogP | 2.6 | 1.57 | --INVALID-LINK--, --INVALID-LINK-- |

| Topological Polar Surface Area | 61.7 Ų | 12.03 Ų | --INVALID-LINK--, --INVALID-LINK-- |

Chemical Properties and Reactivity

As a tetrahydroisoquinoline alkaloid, this compound possesses a secondary amine, making it basic in nature. The presence of two phenolic hydroxyl groups also imparts acidic characteristics, suggesting amphoteric properties. The aromatic rings are susceptible to electrophilic substitution, and the hydroxyl and amine groups can undergo alkylation, acylation, and other standard functional group transformations.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the two benzene rings, methoxy group protons, and aliphatic protons of the tetrahydroisoquinoline core.

-

¹³C NMR: The spectrum would display resonances for all 17 carbon atoms, with distinct signals for the aromatic, aliphatic, methoxy, and hydroxyl-bearing carbons.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for O-H stretching (phenolic), N-H stretching (secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy and phenol).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the benzyl group and fragmentation of the tetrahydroisoquinoline ring.

Biological Activity and Potential Signaling Pathway

This compound belongs to the tetrahydroisoquinoline class of alkaloids, which are known to exhibit a wide array of biological activities, including antitumor, antimicrobial, and central nervous system effects. Notably, many isoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1]

Acetylcholinesterase Inhibition: A Probable Mechanism of Action

Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for several drugs used in the treatment of Alzheimer's disease and myasthenia gravis.[2] Given that alkaloids isolated from Stephania cephalantha, a source of this compound, have shown AChE inhibitory activity, it is plausible that this compound also acts via this pathway.[3][4]

Caption: Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

This section details the standard methodologies for determining key physicochemical and biological properties of alkaloids like this compound.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the purified crystalline solid is placed in a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine equilibrium solubility.

-

An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Caption: Shake-Flask Solubility Determination Workflow.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa).

-

A known concentration of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa can be determined from the pH at the half-equivalence point.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Reagent Preparation:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

-

Acetylcholinesterase (AChE) enzyme solution

-

Test compound (this compound) solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

-

Initiate the reaction by adding the AChE enzyme solution.

-

Incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Add the ATCI substrate solution to start the enzymatic reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

-

Data Analysis:

-

Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Acetylcholinesterase Inhibition Assay Workflow.

Conclusion

This compound represents a valuable chemical entity within the tetrahydroisoquinoline class of alkaloids. While a complete experimental characterization of its physical and spectral properties is not yet available in the public domain, this guide provides a foundational understanding based on computed data and the properties of related compounds. The likely biological activity of this compound as an acetylcholinesterase inhibitor offers a promising avenue for future research and drug development. The detailed experimental protocols provided herein offer a clear roadmap for the full characterization of this and other novel natural products. Further investigation is warranted to isolate sufficient quantities of this compound for comprehensive experimental analysis and to validate its predicted biological activities.

References

Spectroscopic Profile of Norjuziphine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norjuziphine, a benzylisoquinoline alkaloid with the chemical formula C₁₇H₁₉NO₃, has been a subject of interest within the scientific community due to its potential pharmacological activities.[1] This technical guide provides a summary of the available spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The aim is to furnish researchers and drug development professionals with a foundational understanding of its structural characterization.

This compound is identified by the IUPAC name (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol and the CAS number 74119-87-2.[1] It belongs to the broad class of benzylisoquinoline alkaloids, a diverse group of plant secondary metabolites known for their wide range of biological activities.[2][3][4]

Spectroscopic Data

The following sections outline the expected spectroscopic characteristics of this compound based on its known structure and data from closely related benzylisoquinoline alkaloids. This theoretical data serves as a predictive guide for researchers working on the isolation, synthesis, or analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR data would be crucial for confirming its structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.2 | m |

| H-1 | 4.0 - 4.5 | t or dd |

| OCH₃ | ~3.8 | s |

| CH₂ (benzyl) | 2.8 - 3.2 | m |

| CH₂ (tetrahydroisoquinoline) | 2.5 - 3.5 | m |

| NH | 1.5 - 3.0 | br s |

| OH (phenolic) | 4.5 - 5.5 / 8.0 - 9.5 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-O | 140 - 158 |

| Aromatic C-H / C-C | 110 - 135 |

| C-1 | 55 - 65 |

| OCH₃ | ~56 |

| CH₂ (benzyl) | 35 - 45 |

| CH₂ (tetrahydroisoquinoline) | 25 - 50 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₁₇H₁₉NO₃ |

| Exact Mass | 285.1365 |

| Molecular Weight | 285.34 |

| Key Fragmentation Pathways | Benzylic cleavage, McLafferty rearrangement, loss of small neutral molecules (H₂O, CH₃O•) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200 - 3600 | Broad |

| N-H (secondary amine) | 3300 - 3500 | Medium |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium-Strong |

| C=C (aromatic) | 1500 - 1600 | Medium-Strong |

| C-O (ether/phenol) | 1000 - 1300 | Strong |

| C-N | 1020 - 1250 | Medium |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available due to the lack of published primary research. However, general methodologies for the analysis of benzylisoquinoline alkaloids can be adapted.

General Protocol for NMR Spectroscopy of Benzylisoquinoline Alkaloids

-

Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments: To aid in structural elucidation, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

General Protocol for Mass Spectrometry of Benzylisoquinoline Alkaloids

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique for alkaloids, typically in positive ion mode.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements to confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information. Collision-induced dissociation (CID) is a common fragmentation method.

General Protocol for Infrared (IR) Spectroscopy of Benzylisoquinoline Alkaloids

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound, or as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Visualization of a General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like this compound.

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Conclusion

While a complete, experimentally verified spectroscopic dataset for this compound is not currently available in the public domain, this guide provides a predictive framework based on its chemical structure and the known characteristics of related benzylisoquinoline alkaloids. The provided general experimental protocols offer a starting point for researchers aiming to isolate or synthesize and characterize this compound. Further research is needed to obtain and publish the definitive spectroscopic data for this compound, which will be invaluable for the scientific and drug development communities.

References

- 1. This compound | C17H19NO3 | CID 15690955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Benzylisoquinoline - Wikipedia [en.wikipedia.org]

- 5. This compound, (+-)- | C17H19NO3 | CID 21635162 - PubChem [pubchem.ncbi.nlm.nih.gov]

Norjuziphine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norjuziphine is a naturally occurring isoquinoline alkaloid with the molecular formula C₁₇H₁₉NO₃. This document provides a comprehensive overview of its chemical properties and, where available, its biological activities, drawing parallels with related compounds to infer potential mechanisms of action. While specific experimental data on this compound is limited in publicly accessible literature, this guide synthesizes the existing information and provides a framework for future research and development.

Chemical and Physical Properties

This compound is a tetrahydroisoquinoline alkaloid. The properties of its different stereoisomers are summarized below.

| Property | (+/-)-Norjuziphine | (R)-Norjuziphine / (-)-Norjuziphine |

| Molecular Formula | C₁₇H₁₉NO₃ | C₁₇H₁₉NO₃ |

| Molecular Weight | 285.34 g/mol | 285.34 g/mol |

| CAS Number | 82373-01-1[1] | 74119-87-2[2] |

| IUPAC Name | 1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[2] |

Potential Pharmacological Profile

As a member of the isoquinoline alkaloid family, this compound shares a structural backbone with numerous biologically active compounds, including morphine.[3] This structural similarity suggests that this compound may interact with similar biological targets, such as opioid receptors, adrenergic receptors, and ion channels.

Adrenergic Receptor Antagonism

Many isoquinoline alkaloids are known to interact with adrenergic receptors.[4] Alpha-1 adrenergic receptor antagonists, for instance, are utilized in the management of hypertension by inducing vasodilation through the relaxation of smooth muscle.[5][6] Given the structural features of this compound, it is plausible that it may exhibit antagonist activity at α₁-adrenoceptors.

Hypothesized Signaling Pathway of this compound as an α₁-Adrenoceptor Antagonist:

Caption: Hypothesized antagonism of the α₁-adrenoceptor signaling pathway by this compound.

Calcium Channel Blockade

Several opioid compounds that are structurally distinct from morphine have been shown to exhibit calcium channel blocking activity.[7] Calcium channel antagonists can potentiate the analgesic effects of morphine and antagonize the development of tolerance.[8] The structural characteristics of this compound suggest it could potentially interact with voltage-gated calcium channels.

Proposed Experimental Protocols for Characterization

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed methodologies for key experiments based on standard pharmacological practices.

Radioligand Binding Assays for Adrenergic Receptor Affinity

Objective: To determine the binding affinity of this compound for α₁-adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human α₁ₐ, α₁ₑ, and α₁ₔ-adrenergic receptors.

-

Assay Buffer: Utilize a buffer appropriate for the specific receptor subtype, typically containing Tris-HCl, MgCl₂, and protease inhibitors.

-

Radioligand: Use a subtype-selective radiolabeled antagonist, such as [³H]-prazosin for α₁ receptors.

-

Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Functional Assay for α₁-Adrenoceptor Antagonism in Isolated Tissues

Objective: To determine the functional antagonist potency of this compound at α₁-adrenoceptors.

Methodology:

-

Tissue Preparation: Isolate rat thoracic aorta rings and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Contraction Induction: Induce contractions with an α₁-adrenoceptor agonist, such as phenylephrine or norepinephrine.

-

Antagonist Application: In the presence of varying concentrations of this compound, construct cumulative concentration-response curves for the agonist.

-

Data Analysis: Analyze the rightward shift of the agonist concentration-response curves to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist EC₅₀.[9]

Experimental Workflow for Functional Antagonism Assay:

Caption: Workflow for determining the functional antagonist potency of this compound.

In Vitro Calcium Influx Assay

Objective: To assess the ability of this compound to block voltage-gated calcium channels.

Methodology:

-

Cell Culture: Use a cell line expressing the desired calcium channel subtype (e.g., Cav1.2, Cav2.2).

-

Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Depolarization: Stimulate calcium influx by depolarizing the cell membrane with a high concentration of potassium chloride (KCl).

-

This compound Treatment: Pre-incubate the cells with varying concentrations of this compound before depolarization.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of KCl-induced calcium influx.

Conclusion and Future Directions

This compound is a promising natural product for further pharmacological investigation. Based on its structural similarity to other bioactive isoquinoline alkaloids, it is hypothesized to possess activity as an α₁-adrenergic receptor antagonist and potentially as a calcium channel blocker. The experimental protocols detailed in this guide provide a clear path for the comprehensive characterization of this compound's pharmacological profile. Future research should focus on executing these and other relevant assays to fully elucidate its mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

- 1. This compound, (+-)- | C17H19NO3 | CID 21635162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C17H19NO3 | CID 15690955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.amegroups.cn [cdn.amegroups.cn]

- 5. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Alpha 1 adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]

- 8. Calcium channel antagonists increase morphine-induced analgesia and antagonize morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Potential Pharmacological Activities of Norjuziphine: A Technical Guide for Researchers

Disclaimer: This document provides a comprehensive overview of the potential pharmacological activities of Norjuziphine, a benzylisoquinoline alkaloid. Due to the limited availability of specific research data on this compound at the time of this writing, this guide draws upon the well-established pharmacological profiles of structurally related isoquinoline alkaloids. The information presented herein is intended to serve as a predictive guide for future research and drug development efforts focused on this compound.

Introduction to this compound and the Benzylisoquinoline Alkaloids

This compound is a naturally occurring benzylisoquinoline alkaloid.[1] This class of compounds, comprising over 2,500 known structures, is renowned for its significant and diverse pharmacological activities.[2] Prominent members of this family include morphine, codeine, berberine, and papaverine, which have long been utilized in traditional and modern medicine for their analgesic, antimicrobial, and muscle relaxant properties.[2][3][4] Given its structural similarity to these pharmacologically active compounds, this compound holds considerable promise as a lead compound for the development of novel therapeutics.

This technical guide will explore the potential pharmacological activities of this compound based on the known biological effects of related benzylisoquinoline alkaloids. It will cover potential analgesic, anti-inflammatory, cytotoxic, antimicrobial, and acetylcholinesterase inhibitory activities, providing detailed experimental protocols and conceptual signaling pathways to guide future investigations.

Potential Pharmacological Activities and Quantitative Data

Based on the activities of other benzylisoquinoline alkaloids, this compound is predicted to exhibit a range of pharmacological effects. The following tables present hypothetical and representative quantitative data for these potential activities, modeled on data from well-studied compounds in this class.

Table 1: Potential Analgesic Activity of this compound (Hypothetical Data)

| Compound | Test Model | Route of Administration | ED50 (mg/kg) | Reference Compound | ED50 (mg/kg) |

| This compound | Acetic Acid-Induced Writhing (Mice) | Intraperitoneal | 5.0 | Morphine | 0.5 |

| This compound | Hot Plate Test (Rats) | Subcutaneous | 7.5 | Codeine | 10.0 |

| This compound | Tail-Flick Test (Mice) | Oral | 10.0 | Tramadol | 8.0 |

Table 2: Potential In Vitro Anti-Inflammatory Activity of this compound (Hypothetical Data)

| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| This compound | Inhibition of Protein Denaturation | 75 | Diclofenac Sodium | 50 |

| This compound | Red Blood Cell Membrane Stabilization | 120 | Indomethacin | 80 |

| This compound | Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 cells | 50 | Dexamethasone | 25 |

Table 3: Potential Cytotoxic Activity of this compound against Human Cancer Cell Lines (Hypothetical Data)

| Compound | Cell Line | IC50 (µM) after 48h | Reference Compound | IC50 (µM) after 48h |

| This compound | MCF-7 (Breast Cancer) | 15 | Doxorubicin | 1.2 |

| This compound | A549 (Lung Cancer) | 25 | Cisplatin | 5.8 |

| This compound | HeLa (Cervical Cancer) | 20 | Paclitaxel | 0.5 |

Table 4: Potential Antimicrobial Activity of this compound (Hypothetical Data)

| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| This compound | Staphylococcus aureus | 32 | Vancomycin | 1 |

| This compound | Escherichia coli | 64 | Ciprofloxacin | 0.5 |

| This compound | Candida albicans | 128 | Fluconazole | 2 |

Table 5: Potential Acetylcholinesterase Inhibitory Activity of this compound (Hypothetical Data)

| Compound | Enzyme Source | IC50 (µM) | Reference Compound | IC50 (µM) |

| This compound | Electric Eel AChE | 10 | Galanthamine | 1.5 |

| This compound | Human Erythrocyte AChE | 15 | Donepezil | 0.05 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the potential pharmacological activities of this compound.

-

Acetic Acid-Induced Writhing Test (Peripheral Analgesia):

-

Animals: Male Swiss albino mice (20-25 g).

-

Procedure: Animals are divided into groups (n=6-8). The control group receives the vehicle, the positive control group receives a standard analgesic (e.g., aspirin), and test groups receive varying doses of this compound intraperitoneally. After 30 minutes, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally. The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

-

-

Hot Plate Test (Central Analgesia):

-

Animals: Wistar rats (150-200 g).

-

Procedure: The hot plate apparatus is maintained at a constant temperature (55 ± 0.5 °C). The reaction time (latency) is measured as the time taken for the animal to lick its paw or jump. A cut-off time of 30 seconds is set to prevent tissue damage. The basal reaction time is recorded before drug administration. Animals are then treated with the vehicle, a standard central analgesic (e.g., morphine), or this compound. The reaction time is measured at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.[5][6]

-

Data Analysis: The percentage increase in latency is calculated.

-

-

Inhibition of Protein Denaturation Assay:

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a measure of its anti-inflammatory activity.

-

Procedure: A reaction mixture consists of 2 mL of different concentrations of this compound, 2.8 mL of phosphate-buffered saline (pH 6.4), and 0.2 mL of egg albumin (from fresh hen's egg). A similar mixture with a standard anti-inflammatory drug (e.g., diclofenac sodium) is used as a positive control. The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes. After cooling, the absorbance is measured at 660 nm.

-

Data Analysis: The percentage inhibition of protein denaturation is calculated.

-

-

Red Blood Cell (RBC) Membrane Stabilization Assay (Heat-Induced Hemolysis):

-

Principle: The RBC membrane is analogous to the lysosomal membrane. Stabilization of the RBC membrane by a compound indicates its ability to stabilize lysosomal membranes, which is an important mechanism of anti-inflammatory action.

-

Procedure: A suspension of fresh human red blood cells is prepared. The reaction mixture contains the RBC suspension, a hypotonic saline solution, and different concentrations of this compound or a standard drug. The mixtures are incubated at 56°C for 30 minutes. After incubation and centrifugation, the absorbance of the supernatant (hemoglobin release) is measured spectrophotometrically at 560 nm.[7]

-

Data Analysis: The percentage of membrane stabilization is calculated.

-

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

-

Procedure: Human cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The cells are incubated for another 2-4 hours. The formazan crystals are then solubilized with a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8][9]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Mandatory Visualizations

Caption: Experimental workflow for investigating the pharmacological potential of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While direct experimental evidence for the pharmacological activities of this compound is currently lacking, its classification as a benzylisoquinoline alkaloid provides a strong basis for predicting its therapeutic potential. The established analgesic, anti-inflammatory, cytotoxic, antimicrobial, and neuroprotective properties of this chemical class suggest that this compound is a promising candidate for further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate and direct future research efforts to unlock the full therapeutic potential of this natural compound. Rigorous in vitro and in vivo studies are warranted to validate these predicted activities and to elucidate the specific mechanisms of action of this compound.

References

- 1. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Evaluation of Analgesic and Anti-Inflammatory Activities of 80% Methanol Root Extract of Echinops kebericho M. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of Analgesic and Anti-inflammatory Activities of Methanolic Leaf and Root Extracts of Gomphocarpus purpurascens A. Rich (Asclepiadaceae) in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

The Enigmatic Mechanism of Norjuziphine: A Hypothesized Framework Based on Opioid Receptor Pharmacology

A Note to the Reader: Publicly available scientific literature lacks specific data on the mechanism of action for Norjuziphine. The information presented herein is a hypothesized framework, drawing parallels from the well-established pharmacology of morphine and other opioid compounds. This guide is intended for researchers, scientists, and drug development professionals as a speculative exploration of potential avenues for investigating this compound's biological activity. All experimental protocols, data, and signaling pathways are based on studies of morphine and are provided as illustrative examples of the methodologies that could be applied to this compound research.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid.[1][2] Its structural similarity to other morphinan alkaloids suggests that it may interact with the opioid receptor system, a critical pathway for pain modulation and other physiological processes. This document outlines a hypothesized mechanism of action for this compound, predicated on the current understanding of opioid pharmacology.

Hypothesized Mechanism of Action: Opioid Receptor Agonism

The primary hypothesis is that this compound acts as an agonist at one or more of the major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[3][4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.[3][5]

Key signaling events following opioid receptor activation include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[3][5] This results in neuronal hyperpolarization and reduced neurotransmitter release.[5]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptors can also signal through pathways like the extracellular signal-regulated kinase (ERK) pathway, which can influence cell proliferation, differentiation, and survival.[6]

The specific downstream effects and the ultimate physiological response would depend on this compound's binding affinity and efficacy at each opioid receptor subtype.

Proposed Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with opioid receptor activation, which are hypothesized to be relevant for this compound.

Proposed Experimental Protocols for Investigating this compound's Mechanism of Action

To elucidate the actual mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols, adapted from studies on morphine, provide a roadmap for such an investigation.

In Vitro Assays

| Experiment | Objective | Methodology | Key Parameters Measured |

| Receptor Binding Assays | To determine the binding affinity and selectivity of this compound for opioid receptors. | Radioligand competition binding assays using membrane homogenates from cells expressing human opioid receptors (mu, delta, kappa).[7] A radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) is competed with increasing concentrations of this compound. | Ki (inhibition constant), IC50 (half-maximal inhibitory concentration) |

| [³⁵S]GTPγS Binding Assay | To measure the functional activity (G-protein activation) of this compound at opioid receptors. | Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by this compound in cell membranes.[7] | EC50 (half-maximal effective concentration), Emax (maximal effect) |

| cAMP Inhibition Assay | To quantify the inhibition of adenylyl cyclase activity. | Forskolin-stimulated cAMP accumulation is measured in cells expressing opioid receptors in the presence of varying concentrations of this compound. | IC50, Emax |

| β-Arrestin Recruitment Assay | To assess the recruitment of β-arrestin to the opioid receptor upon agonist binding. | Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) assays in live cells co-expressing a tagged opioid receptor and a tagged β-arrestin.[8] | EC50, Emax |

In Vivo Studies

| Experiment | Objective | Methodology | Key Parameters Measured |

| Tail-Flick Test | To assess the antinociceptive (analgesic) effects of this compound in an acute thermal pain model. | A focused beam of heat is applied to the tail of a mouse or rat, and the latency to flick the tail is measured before and after administration of this compound.[9] | Tail-flick latency, ED50 (median effective dose) |

| Hot Plate Test | To evaluate the analgesic properties of this compound in a model of supraspinally mediated nociception. | Animals are placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is recorded.[10] | Response latency, ED50 |

| Gastrointestinal Transit Assay | To determine the effect of this compound on gastrointestinal motility, a common side effect of opioids. | Animals are administered an oral charcoal meal, and the distance traveled by the charcoal through the intestine is measured after a set time.[7] | Percent inhibition of transit |

Quantitative Data from Morphine Studies (for Comparative Purposes)

The following tables summarize quantitative data from studies on morphine and its metabolites, which can serve as a benchmark for future studies on this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Morphine and Metabolites [8]

| Compound | Mu-Opioid Receptor |

| Morphine | 2.5 ± 0.4 |

| Morphine-6-glucuronide | 4.6 ± 0.8 |

| Normorphine | 1.8 ± 0.3 |

Table 2: Functional Potencies (EC50, nM) for G-protein Activation [8]

| Compound | Mu-Opioid Receptor |

| Morphine | 28 ± 5 |

| Morphine-6-glucuronide | 12 ± 2 |

| Normorphine | 78 ± 12 |

Table 3: In Vivo Analgesic Potency of Normorphine Glucuronides [11]

| Compound | ED50 (nmol/mouse, i.c.v.) |

| Normorphine-6-glucuronide | 0.036 |

| Normorphine | 4.5 |

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated. The hypotheses and experimental frameworks presented in this guide, based on the well-understood pharmacology of morphine, offer a structured approach to investigating its potential as an opioid receptor modulator. Future research should focus on conducting the outlined in vitro and in vivo studies to determine this compound's binding profile, functional activity, and physiological effects. Such studies will be crucial in understanding its therapeutic potential and side-effect profile.

References

- 1. This compound | C17H19NO3 | CID 15690955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (+-)- | C17H19NO3 | CID 21635162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Morphine Sulfate? [synapse.patsnap.com]

- 6. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Distinct pharmacological properties of morphine metabolites at G(i)-protein and β-arrestin signaling pathways activated by the human μ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in-vivo, and in-silico studies of 1,2,3-triazole tethered derivatives of morphine as novel anti-nociceptive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling pathway of morphine induced acute thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and analgesic effect of normorphine-3- and -6-glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Identifying the Therapeutic Potential of Norjuziphine

A comprehensive review of the current scientific landscape reveals a significant gap in the understanding of Norjuziphine's therapeutic potential. At present, publicly accessible research data on the biological activity, mechanism of action, and specific signaling pathways of this compound is largely unavailable.

This technical guide aims to provide a transparent overview of the existing knowledge surrounding this compound, focusing on its chemical identity and natural sources. It will also explore the broader context of the plant species in which it is found, to offer potential avenues for future research into its therapeutic applications.

Chemical and Physical Properties of this compound

This compound is a naturally occurring isoquinoline alkaloid. Its fundamental chemical and physical properties, as cataloged in public chemical databases, are summarized below. This information is crucial for any future in vitro and in vivo experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₉NO₃ | PubChem |

| Molecular Weight | 285.34 g/mol | PubChem |

| IUPAC Name | (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol | PubChem |

| CAS Number | 74119-87-2 | PubChem |

Natural Sources

This compound has been identified as a constituent of at least two plant species:

-

Stephania cephalantha : This species is a flowering plant in the family Menispermaceae, known for its use in traditional medicine.[1][2] A variety of other alkaloids have been isolated from Stephania cephalantha, some of which have been investigated for their biological activities.[1]

-

Damburneya salicifolia : This is a species of flowering plant in the family Lauraceae.

The presence of this compound in these plants suggests that ethnobotanical leads could guide initial investigations into its potential pharmacological effects.

Current Limitations and Future Research Directions

The absence of published studies on this compound's therapeutic potential presents a clear opportunity for novel research. The following outlines a logical workflow for initiating the scientific inquiry into this compound.

Experimental Protocols: A Starting Point

Given the lack of specific data for this compound, researchers would need to adapt established protocols for the initial screening of natural products. An example of a foundational experimental protocol is provided below.

Protocol: Initial Anti-inflammatory Screening using Lipopolysaccharide (LPS)-stimulated RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Viability Assay: Seed cells in a 96-well plate. After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours. Assess cell viability using an MTT assay to determine non-toxic concentrations.

-

LPS Stimulation: Pre-treat cells with non-toxic concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the cell culture supernatant using the Griess reagent. A reduction in NO levels compared to the LPS-only control would indicate potential anti-inflammatory activity.

-

Cytokine Analysis: Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Potential Signaling Pathways for Investigation

Based on the isoquinoline scaffold of this compound, several signaling pathways could be hypothesized as potential targets. These are speculative and would require experimental validation.

Conclusion

This compound represents an unexplored molecule from a chemical class known for its diverse biological activities. While this guide cannot provide a detailed account of its therapeutic potential due to the current lack of data, it highlights the compound's existence and provides a clear, structured framework for future research. The scientific community is encouraged to undertake the necessary studies to elucidate the pharmacological profile of this compound, which may hold promise for the development of novel therapeutics.

References

Norjuziphine and its Relation to the Morphinan Class: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Norjuziphine and its structural and biosynthetic relationship to the morphinan class of compounds. While direct pharmacological data on this compound's interaction with opioid receptors is not currently available in public literature, its classification as a benzylisoquinoline alkaloid places it as a structural precursor to the morphinan scaffold. This document details the biosynthetic pathway from benzylisoquinoline alkaloids to morphinans, outlines the core pharmacology of the morphinan class, and provides representative experimental protocols for the synthesis of related compounds and the evaluation of opioid receptor activity. This guide serves as a foundational resource for researchers interested in the potential pharmacological space of novel benzylisoquinoline alkaloids and their derivatives in the context of opioid receptor modulation.

Introduction to this compound and the Morphinan Class

This compound is a naturally occurring benzylisoquinoline alkaloid identified in plants such as Stephania cephalantha and Damburneya salicifolia[1][2]. Its chemical structure is (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-8-ol[1]. While specific pharmacological data for this compound is scarce, its structural classification is of significant interest to medicinal chemists and pharmacologists.

The morphinan class of compounds constitutes a large and vital group of psychoactive drugs, which includes potent analgesics, cough suppressants, and dissociative hallucinogens. The prototypical compound of this class is morphine. The core chemical structure of morphinans is a pentacyclic scaffold derived from a phenanthrene core with an additional nitrogen-containing ring.

The critical link between this compound and the morphinan class lies in their biosynthesis. Morphinan alkaloids are derived from benzylisoquinoline alkaloids through a series of enzymatic transformations in plants like the opium poppy (Papaver somniferum). This biosynthetic relationship suggests that while this compound itself may or may not possess direct opioid activity, its core structure is a fundamental building block for compounds that do.

The Biosynthetic Link: From Benzylisoquinoline Alkaloids to Morphinans

The biosynthesis of morphinan alkaloids is a complex pathway that begins with the amino acid L-tyrosine. Through a series of enzymatic steps, L-tyrosine is converted to the central benzylisoquinoline alkaloid intermediate, (S)-reticuline. This molecule represents a critical branch point, leading to the formation of various classes of alkaloids, including the morphinans.

The following diagram illustrates the key steps in the biosynthetic pathway from (S)-norcoclaurine, a precursor to (S)-reticuline, to the core morphinan structure.

This pathway highlights the pivotal role of (S)-reticuline as the gateway to the morphinan scaffold. The structural similarity of this compound to early intermediates in this pathway underscores its potential as a starting point for synthetic or biosynthetic efforts to generate novel morphinan-like compounds.

The Morphinan Class: Structure and Pharmacology

The rigid, pentacyclic structure of morphinans is crucial for their interaction with opioid receptors. The core structure consists of a phenanthrene nucleus with an ether bridge and a nitrogen-containing ring. Modifications at various positions on this scaffold have led to a wide array of compounds with differing affinities for the μ (mu), δ (delta), and κ (kappa) opioid receptors, and with varying agonist, partial agonist, or antagonist activities.

The pharmacological effects of morphinans are primarily mediated through their interaction with these G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems. Agonism at the μ-opioid receptor is responsible for the potent analgesic effects of compounds like morphine, but also for undesirable side effects such as respiratory depression, euphoria, and dependence.

Quantitative Data for Representative Morphinans

While no quantitative data for this compound is available, the following table provides opioid receptor binding affinities (Ki) for several well-characterized morphinans to serve as a reference for the expected potency of compounds in this class.

| Compound | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Morphine | 1.0 - 10 | ~1000 | ~200 |

| Codeine | ~300 | >10000 | >10000 |

| Thebaine | ~1000 | >10000 | >10000 |

| Naltrexone | 0.1 - 1 | 1 - 10 | 0.1 - 1 |

| Buprenorphine | 0.1 - 1 | 1 - 10 | 1 - 10 |

Note: Ki values can vary depending on the specific assay conditions and tissue preparations used.

Experimental Protocols

Due to the absence of published specific experimental protocols for this compound, this section provides representative methodologies for the synthesis of related tetrahydroisoquinoline alkaloids and for the assessment of opioid receptor binding and functional activity. These protocols are intended to provide a framework for researchers to design experiments for the characterization of this compound or similar novel compounds.

Representative Synthesis of a Tetrahydroisoquinoline Alkaloid

The following is a generalized procedure for the synthesis of a 1-benzyl-tetrahydroisoquinoline scaffold, which is the core structure of this compound, via a Pictet-Spengler reaction.

Reaction Scheme:

Materials:

-

Dopamine hydrochloride

-

A substituted phenylacetaldehyde (e.g., 4-hydroxyphenylacetaldehyde)

-

Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

-

Solvent (e.g., methanol, ethanol, or a mixture of water and an organic solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve dopamine hydrochloride (1 equivalent) in the chosen solvent under an inert atmosphere.

-

Add the substituted phenylacetaldehyde (1-1.2 equivalents) to the solution.

-

Add the acid catalyst dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline alkaloid.

Opioid Receptor Binding and Functional Assays

The following protocols describe standard methods for determining the binding affinity and functional activity of a test compound at opioid receptors.

This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing the human μ, δ, or κ opioid receptor.

-

Radioligand (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control (e.g., naloxone at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at varying concentrations.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-